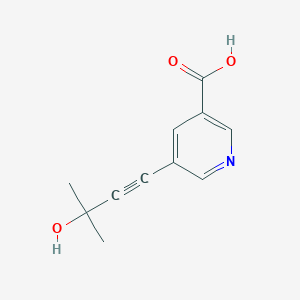

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

Description

BenchChem offers high-quality 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPRXKWSTJOFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428363 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-83-5 | |

| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, a novel small molecule with therapeutic potential. In the absence of established experimental data for this compound, this document outlines a series of robust, industry-standard protocols designed to generate the critical physicochemical data required for its advancement in drug development. The methodologies detailed herein are grounded in the principles of scientific integrity and are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation development of new chemical entities.

Introduction

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a pyridine carboxylic acid derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1][2]. Its structure, featuring a hydrophilic nicotinic acid core and a more lipophilic butynyl side chain with a tertiary alcohol, suggests a complex solubility and stability profile. A thorough understanding of these properties is paramount for its successful development as a therapeutic agent, influencing everything from its biological screening and formulation design to its long-term storage and clinical efficacy.

This guide presents a systematic approach to elucidating the solubility and stability of this compound, drawing upon established methodologies for the parent compound, nicotinic acid, and best practices in pharmaceutical sciences[3][4].

Physicochemical Properties and Predicted Characteristics

While experimental data is not yet available, we can make some initial predictions based on the structure of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid and the known properties of nicotinic acid.

| Property | Predicted Value/Characteristic | Rationale |

| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 2-3). | Based on the pKa of nicotinic acid and potential electronic effects of the substituent. |

| LogP | A calculated LogP of approximately 0.9 suggests moderate lipophilicity[1]. | The butynyl side chain increases lipophilicity compared to nicotinic acid. |

| Solubility | pH-dependent solubility is anticipated. Higher solubility is expected at pH values above the carboxylic acid pKa and below the pyridine nitrogen pKa. | The presence of ionizable groups is a key determinant of aqueous solubility[5][6]. |

| Stability | Potential for degradation via hydrolysis of the butynyl linkage under strong acidic or basic conditions. Susceptibility to oxidation at the pyridine ring and the tertiary alcohol. Photostability will need to be determined. | The chemical functionalities present in the molecule suggest these degradation pathways[7][8]. |

Comprehensive Solubility Assessment

A multi-faceted approach is necessary to fully characterize the solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

Kinetic and Thermodynamic Solubility

Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form in a given solvent[9][10][11].

This protocol outlines a rapid assessment of kinetic solubility.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

-

Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer[12].

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

This "gold standard" method determines the equilibrium solubility[5][9].

-

Sample Preparation: Add an excess amount of solid 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid to vials containing a range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Diagram: Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

pH-Solubility Profile

Due to the presence of both an acidic carboxylic acid and a basic pyridine nitrogen, the aqueous solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is expected to be highly dependent on pH[6][13][14].

-

Buffer Preparation: Prepare a series of buffers covering a pH range from 1 to 12 (e.g., HCl/KCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, and KCl/NaOH for pH 11-12).

-

Solubility Measurement: Perform the shake-flask thermodynamic solubility assay as described in section 3.1.2 in each of these buffers.

-

Data Plotting: Plot the logarithm of the solubility versus pH to generate the pH-solubility profile.

| pH | Predicted Solubility (µg/mL) | Dominant Species |

| 1.2 | High | Cationic (protonated pyridine) |

| 4.0 | Low (near pKa of COOH) | Neutral |

| 7.4 | Moderate | Anionic (deprotonated COOH) |

| 10.0 | High | Anionic |

Comprehensive Stability Assessment

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of developing stability-indicating analytical methods[1][7][8].

Forced Degradation Studies

The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without complete destruction of the parent molecule[1].

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for up to 72 hours.

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for up to 72 hours.

-

Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours.

-

Thermal Degradation: Expose the solid compound to 80 °C (dry heat) and 80 °C with 75% relative humidity for up to one week.

-

Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15].

Diagram: Forced Degradation Study Workflow

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. raytor.com [raytor.com]

- 6. crcom.se [crcom.se]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharmaspec.com [biopharmaspec.com]

- 9. enamine.net [enamine.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]

- 14. eurekaselect.com [eurekaselect.com]

- 15. onyxipca.com [onyxipca.com]

An In-Depth Technical Guide to the Potential Biological Activity of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to nicotinic acid (niacin) and its derivatives suggests a range of plausible therapeutic applications. This document outlines a logical, multi-tiered research plan, commencing with fundamental physicochemical characterization and progressing through in silico modeling, comprehensive in vitro assays, and targeted in vivo studies. The proposed experimental workflows are designed to elucidate the compound's pharmacodynamic and pharmacokinetic profiles, with a primary focus on its potential as a lipid-modifying, anti-inflammatory, and anti-cancer agent. This guide is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising nicotinic acid analog.

Introduction: The Rationale for Investigating 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

Nicotinic acid, a well-established therapeutic agent, exerts a variety of beneficial effects, most notably in the management of dyslipidemia.[1][2][3] Its ability to lower low-density lipoprotein (LDL) and triglyceride levels while concurrently raising high-density lipoprotein (HDL) levels has made it a cornerstone in cardiovascular disease prevention.[1][4] Beyond its lipid-modifying properties, research has unveiled its involvement in anti-inflammatory and cellular signaling pathways, broadening its therapeutic potential.[5][6] The development of nicotinic acid derivatives has been an active area of research, aiming to enhance efficacy, improve the side-effect profile, and explore new therapeutic indications.[6][7][8]

The subject of this guide, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, is a novel analog featuring a unique alkynyl side chain at the 5-position of the pyridine ring. This structural modification presents an intriguing opportunity to modulate the parent molecule's biological activity. The introduction of the hydroxy- and methyl- groups on the butynyl chain could influence receptor binding affinity, metabolic stability, and overall pharmacokinetic properties. This guide proposes a systematic approach to characterize the biological activity of this compound, with the ultimate goal of identifying its therapeutic promise.

Compound Profile:

| Property | Value | Source |

| IUPAC Name | 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | - |

| CAS Number | 886505-83-5 | [9][10] |

| Molecular Formula | C11H11NO3 | [9][10] |

| Molecular Weight | 205.21 g/mol | [9][10] |

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on nicotinic acid and its analogs, we can formulate several primary hypotheses regarding the potential biological activities of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

Lipid-Modifying Effects via GPR109A (HCAR2) Activation

The primary mechanism by which nicotinic acid exerts its lipid-lowering effects is through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), which is highly expressed in adipocytes.[1][11] Activation of GPR109A leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the synthesis of triglycerides and VLDL, and consequently LDL.[4]

We hypothesize that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid will act as an agonist at the GPR109A receptor. The novel side chain may influence the binding affinity and efficacy at this receptor, potentially leading to a more potent or selective lipid-modifying agent.

Caption: Hypothesized GPR109A signaling pathway for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

Anti-Inflammatory Properties

Nicotinic acid has demonstrated anti-inflammatory effects, which are believed to contribute to its anti-atherosclerotic properties independent of its lipid-lowering actions.[5] These effects are mediated, in part, through the GPR109A receptor on immune cells, such as macrophages and neutrophils, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

We hypothesize that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid will exhibit anti-inflammatory activity. Its unique chemical structure may enhance its interaction with GPR109A on immune cells or potentially engage other anti-inflammatory pathways.

Potential as an Anticancer Agent

Emerging research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[8] The mechanisms are varied but can include the modulation of cellular metabolism, induction of apoptosis, and inhibition of cancer cell proliferation.[12]

Given the structural novelty of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, it is plausible that it may possess anticancer properties. The alkynyl functional group, in particular, is a feature present in some known anticancer compounds and could confer novel cytotoxic or cytostatic activities.

Proposed Experimental Workflows

A phased approach to the investigation of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is recommended, progressing from foundational studies to more complex biological evaluations.

Caption: Phased experimental workflow for the characterization of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

Phase 1: Foundational Characterization

3.1.1 Synthesis and Purification

-

Objective: To synthesize and purify 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid with a purity of >98% for use in all subsequent biological assays.

-

Methodology: The synthesis will likely involve a Sonogashira coupling reaction between a suitable 5-halonicotinic acid ester and 2-methyl-3-butyn-2-ol, followed by deprotection of the carboxylic acid. Purification will be achieved through column chromatography and recrystallization. Detailed synthetic procedures for related compounds can be found in the chemical literature.[13]

-

Validation: Purity and structural integrity will be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

3.1.2 Physicochemical Characterization

-

Objective: To determine the fundamental physicochemical properties of the compound to inform formulation development and assay design.

-

Protocols:

-

Solubility: Determined in various aqueous buffers (pH 4.0, 7.4, 9.0) and organic solvents (DMSO, ethanol) using a standardized shake-flask method followed by HPLC quantification.

-

Stability: Assessed in different pH buffers and in the presence of light and elevated temperatures over time, with degradation products monitored by HPLC.

-

pKa Determination: Measured using potentiometric titration or UV-metric methods.

-

3.1.3 In Silico Modeling

-

Objective: To predict the binding mode and affinity of the compound for the GPR109A receptor.

-

Methodology: Molecular docking studies will be performed using a validated homology model or a crystal structure of GPR109A, if available. The compound will be docked into the putative binding site, and the interactions with key amino acid residues will be analyzed. This can provide initial insights into the structure-activity relationship.[11]

Phase 2: In Vitro Biological Screening

3.2.1 GPR109A Receptor Binding and Functional Assays

-

Objective: To determine the affinity and functional activity of the compound at the GPR109A receptor.

-

Protocols:

-

Radioligand Binding Assay: A competitive binding assay using a cell line stably expressing human GPR109A and a known radiolabeled ligand (e.g., [³H]-nicotinic acid). The IC₅₀ value will be determined.

-

cAMP Functional Assay: A functional assay to measure the inhibition of forskolin-stimulated cAMP production in GPR109A-expressing cells. The EC₅₀ value and maximal efficacy will be determined to classify the compound as a full or partial agonist.

-

3.2.2 In Vitro Anti-Inflammatory Assays

-

Objective: To evaluate the anti-inflammatory potential of the compound.

-

Protocol:

-

Culture RAW 264.7 macrophage cells.

-

Pre-treat cells with varying concentrations of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

-

Assess cell viability using an MTT assay to rule out cytotoxicity.[6]

-

3.2.3 In Vitro Anticancer Screening

-

Objective: To screen for potential anticancer activity across a diverse range of cancer cell lines.

-

Methodology: The compound will be submitted to the National Cancer Institute's NCI-60 human tumor cell line screen. This will provide data on the compound's potency and selectivity against 60 different cancer cell lines from nine different cancer types.

3.2.4 In Vitro ADME Profiling

-

Objective: To assess the preliminary drug-like properties of the compound.

-

Protocols:

-

Metabolic Stability: Incubate the compound with human and rat liver microsomes and measure the rate of disappearance over time using LC-MS/MS.

-

Cytochrome P450 (CYP) Inhibition: Evaluate the potential of the compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) using commercially available assay kits.

-

Phase 3: In Vivo Proof-of-Concept Studies

Should the in vitro data demonstrate promising activity, the following in vivo studies will be initiated. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

3.3.1 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

-

Objective: To determine the pharmacokinetic profile and establish a dose-response relationship in a relevant animal model.

-

Methodology:

-

PK Study: Administer the compound to rats via intravenous and oral routes at a single dose. Collect blood samples at various time points and analyze the plasma concentrations of the compound using a validated LC-MS/MS method.[14] Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.[15]

-

PD Study: In parallel with the PK study, a relevant biomarker of GPR109A activation, such as a transient decrease in plasma free fatty acids, will be measured.

-

3.3.2 In Vivo Models of Disease

-

Dyslipidemia Model: A high-fat diet-induced hamster or mouse model of dyslipidemia will be used. Animals will be treated with the compound for several weeks, and changes in plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) will be measured.

-

Inflammation Model: An LPS-induced systemic inflammation model in mice can be employed. The compound will be administered prior to the LPS challenge, and circulating levels of inflammatory cytokines will be quantified.

-

Cancer Xenograft Model: If potent and selective anticancer activity is observed in vitro, a human tumor xenograft model in immunocompromised mice will be established. The effect of the compound on tumor growth will be monitored over time.

Data Interpretation and Future Directions

The data generated from this comprehensive research plan will provide a robust initial assessment of the therapeutic potential of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

-

Favorable Outcome: Strong GPR109A agonism, coupled with positive results in the in vivo dyslipidemia model and a good pharmacokinetic profile, would warrant further preclinical development as a novel lipid-modifying agent. Potent anti-inflammatory or anticancer activity would open up additional avenues for investigation and lead optimization.

-

Unfavorable Outcome: Weak or no activity at GPR109A, poor in vivo efficacy, or an undesirable pharmacokinetic profile would suggest that further investment in this specific compound may not be justified. However, the structure-activity relationship data obtained could inform the design of future analogs.

Conclusion

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid represents an unexplored chemical entity with the potential to build upon the well-established therapeutic benefits of nicotinic acid. The systematic and rigorous experimental approach outlined in this guide provides a clear path to elucidating its biological activities and determining its potential as a novel therapeutic agent. The insights gained from this research will not only define the future of this specific molecule but also contribute to the broader understanding of nicotinic acid pharmacology.

References

-

Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]

-

Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]

-

Abdel-Nasser, M., El-Sayed, M. A., El-Gendy, M. A., & Mahmoud, Z. I. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

-

Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]

-

Wikipedia. (2024). Nicotinic acid. [Link]

-

Al-Ostoot, F. H., Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical Reviews, 3(4), 283-295. [Link]

-

Dr. G Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. [Link]

-

Kaur, M., & Singh, M. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 23(20), 2271-2294. [Link]

-

Damaj, M. I., Creasy, G. S., Martin, B. R., & May, E. L. (1996). Pharmacology of novel nicotinic analogs. Drug Development Research, 38(3‐4), 177-187. [Link]

-

Kopecký, M., Šantl, M., Svoboda, M., & Kovaříková, P. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 103. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Niacin. Retrieved February 14, 2026, from [Link].

- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.

-

Navarro, H. A., Carroll, F. I., & Blough, B. E. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & medicinal chemistry, 23(17), 5776–5785. [Link]

- Google Patents. (n.d.). US2586808A - Nicotinic acid production.

-

Sager, J., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 435–453. [Link]

-

Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved February 14, 2026, from [Link]

-

BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]

-

Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]

-

The Medical Biochemistry Page. (2026, January 28). Vitamin B3: Metabolism and Functions. [Link]

-

Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved February 14, 2026, from [Link]

-

Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-66. [Link]

Sources

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. chemscene.com [chemscene.com]

- 10. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | CAS 886505-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. researchgate.net [researchgate.net]

- 14. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 15. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of alkynyl-substituted nicotinic acids

An In-Depth Technical Guide to Alkynyl-Substituted Nicotinic Acids: Synthesis, SAR, and Therapeutic Potential

Abstract

Nicotinic acid, a fundamental pyridine-based scaffold and a form of vitamin B3, is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2] The introduction of an alkynyl group—a linear, rigid, and electronically distinct moiety—onto this scaffold offers a powerful strategy for modulating pharmacological activity, enhancing target specificity, and introducing a versatile chemical handle for further derivatization.[3] This technical guide provides a comprehensive review for researchers and drug development professionals on the synthesis, characterization, and pharmacological applications of alkynyl-substituted nicotinic acids and their derivatives. We will delve into the causality behind synthetic choices, particularly palladium-catalyzed cross-coupling reactions, and provide detailed, self-validating protocols. The narrative synthesizes field-proven insights into the structure-activity relationships (SAR) of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6] By presenting quantitative data in structured tables and illustrating key workflows and concepts with diagrams, this guide aims to serve as an authoritative resource for harnessing the potential of alkynyl-substituted nicotinic acids in modern drug discovery.

Chapter 1: The Strategic Fusion of Nicotinic Acid and the Alkynyl Moiety

The Nicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

Nicotinic acid (niacin) is a vital precursor for the biosynthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for numerous metabolic and cellular regulation processes.[7] Beyond its physiological role, its heterocyclic pyridine ring and carboxylic acid group provide a robust and versatile framework for chemical modification. This has led to the development of a wide array of derivatives with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][8][9]

The Alkynyl Group: A Unique Functional Moiety in Drug Design

The carbon-carbon triple bond, or alkynyl group, is far more than a simple linker. Its distinct characteristics are strategically employed by medicinal chemists to solve complex pharmacological challenges:

-

Structural Rigidity and Linearity: The sp-hybridized carbons impart a rigid, linear geometry. This conformational constraint can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.

-

Electronic Properties: The alkyne is a weakly polarizable, electron-rich functional group that can participate in non-covalent interactions within a protein binding pocket, including π-π stacking and interactions with charged residues.

-

Metabolic Stability: Unlike more labile functional groups, the triple bond is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Bioisostere: The alkynyl group can serve as a bioisostere for other chemical groups, such as phenyl rings or amides, allowing chemists to probe structure-activity relationships while altering physicochemical properties.

-

A Versatile Chemical Handle: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific conjugation of the core scaffold to other molecules, such as imaging agents, solubility enhancers, or components of proteolysis-targeting chimeras (PROTACs).

Scientific Rationale: Why Combine the Two?

The strategic introduction of an alkynyl substituent onto the nicotinic acid core is driven by the hypothesis that this modification can confer significant advantages. The rigid linker can orient other substituents to optimally engage with target binding sites, a principle demonstrated in the development of potent kinase inhibitors where the ethynyl linker was found to be critical for activity.[10] Furthermore, the alkyne can serve as a key pharmacophoric element itself or act as a stable platform for building out more complex structures, ultimately enabling the fine-tuning of a compound's biological activity and drug-like properties.

Chapter 2: Synthetic Strategies for Alkynyl-Substituted Nicotinic Acids

Core Synthetic Approach: Sonogashira Cross-Coupling

The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its reliability, mild reaction conditions, and high tolerance for a wide range of functional groups make it the gold standard for synthesizing alkynyl-substituted nicotinic acids.

Causality Behind Experimental Choices:

-

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is used. The palladium complex orchestrates the main catalytic cycle (oxidative addition and reductive elimination), while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which is crucial for the transmetalation step. This synergistic system allows the reaction to proceed at lower temperatures and with higher efficiency than palladium-only systems.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide byproduct generated during the reaction and also acts as the solvent in many cases. Its basicity is sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.

-

Starting Materials: The synthesis typically starts with a halogenated nicotinic acid derivative, most commonly an iodo- or bromo-substituted precursor, as the C-X bond reactivity in the crucial oxidative addition step follows the order I > Br > Cl. The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents.

This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials (monitored by TLC or LC-MS) and the appearance of a new, less polar product. The structure is then unequivocally confirmed by spectroscopic analysis as described in Chapter 3.

-

Preparation: To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated nicotinic acid ester (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) iodide (CuI, 0.04-0.10 eq.).

-

Solvent and Reagents: Add degassed solvent, such as tetrahydrofuran (THF) or dioxane, followed by the amine base (e.g., Et₃N, 3.0 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted nicotinic acid ester.

-

Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions.

Caption: Workflow for the structural validation of synthesized compounds.

Chapter 4: Pharmacological Applications and Structure-Activity Relationships (SAR)

The introduction of the alkynyl group has unlocked potent activity in several therapeutic areas. This section reviews key findings and analyzes the underlying SAR.

Oncology: Kinase and DNA Demethylase Inhibition

-

FLT3ITD Inhibition in AML: Recent studies have shown that alkynyl nicotinamides exhibit potent antileukemic activity against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, which are common drivers in acute myeloid leukemia (AML). [4]One lead compound, HSN748, was shown to outperform the FDA-approved inhibitor Gilteritinib against drug-resistant AML models. [4]The alkynyl group in these molecules likely serves to orient the nicotinamide headgroup and other substituents for optimal interaction within the ATP-binding pocket of the kinase.

-

Lipid Kinase (PIKfyve) Inhibition: In a study of isothiazolo[4,3-b]pyridines, a scaffold related to nicotinic acid, the 3-alkynyl substituent was found to be absolutely critical for potent inhibition of the lipid kinase PIKfyve. [10]Deletion of the triple bond or its reduction to an alkene or alkane resulted in a dramatic loss of activity. [10]This highlights a clear SAR where the rigid, linear geometry of the alkyne is essential for bioactivity.

-

DNA Demethylase (ALKBH2) Inhibition: Nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase overexpressed in cancers like glioblastoma. [11]While the cited study did not focus on alkynyl derivatives, this provides a promising avenue for future exploration, where the alkynyl moiety could be used to probe the enzyme's active site and improve potency or selectivity.

| Scaffold | Target | R Group (at Alkyne) | IC₅₀ (µM) | Key SAR Insight | Reference |

| Isothiazolo[4,3-b]pyridine | PIKfyve | Pyridin-3-yl | <0.1 | Alkynyl linker is essential for high potency. | [10] |

| Isothiazolo[4,3-b]pyridine | PIKfyve | (None - alkyne deleted) | 0.602 | Removal of alkyne leads to >6-fold loss in potency. | [10] |

| Isothiazolo[4,3-b]pyridine | PIKfyve | (Alkene derivatives) | >1.0 | Reduction of alkyne to alkene diminishes potency. | [10] |

Antimicrobial Activity

The alkynyl group has also proven to be a key determinant of antimicrobial efficacy.

-

Antimycobacterial Activity: A series of 5-alkynyl-substituted pyrimidine nucleosides were evaluated for activity against Mycobacterium bovis and Mycobacterium avium. [6]A clear SAR emerged based on the length of the alkynyl side chain.

-

Potent Activity: Derivatives with long alkyl chains (5-decynyl, 5-dodecynyl, 5-tetradecynyl) showed the highest potency.

-

No Activity: Nucleosides with short chains (ethynyl, propynyl, pentynyl) were largely inactive. [6] * Detrimental Modification: The incorporation of a terminal phenyl group on the alkyne (phenylethynyl) eliminated the antimicrobial effect. [6] This suggests that a long, lipophilic chain is required, likely to facilitate passage through the mycobacterial cell wall or to interact with a specific hydrophobic binding pocket in the target enzyme.

-

Caption: SAR of alkynyl chain length on antimycobacterial activity.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

While direct studies on alkynyl-substituted nicotinic acids as nAChR modulators are emerging, the broader field of nicotinic analogues provides a strong rationale for their investigation. [12]The rigid nature of the alkyne can be used to lock the orientation of the pyridine ring relative to other parts of the molecule, potentially leading to subtype-selective agonists or antagonists. [13][14]The alkyne can function as a non-hydrolyzable replacement for the ester group in acetylcholine, creating more stable ligands to probe receptor structure and function.

Chapter 5: Future Directions and Perspectives

The research reviewed herein demonstrates that alkynyl-substituted nicotinic acids are a rich source of pharmacologically active compounds. The future of this field is promising, with several clear avenues for further investigation:

-

Exploring Chemical Space: The majority of studies have focused on substitution at the 3-, 5-, and 6-positions of the pyridine ring. A systematic exploration of all possible substitution patterns is warranted to build a more complete SAR map.

-

Leveraging "Click" Chemistry: The terminal alkyne is an ideal handle for post-synthetic modification. This can be used to attach fluorescent dyes for target engagement studies, polyethylene glycol (PEG) chains to improve pharmacokinetics, or linking moieties for the development of bivalent ligands or PROTAC degraders.

-

Computational Modeling: As more SAR data becomes available, the development of quantitative structure-activity relationship (QSAR) models can guide the rational design of new derivatives with improved potency and selectivity. [15]Docking studies can help visualize binding modes and explain the observed SAR.

-

New Therapeutic Targets: The demonstrated success in oncology and infectious disease should encourage the screening of these compounds against other target classes, such as G-protein coupled receptors (GPCRs) and other enzyme families where nicotinamide-based inhibitors have shown promise.

By combining rational design, efficient synthesis, and thorough biological evaluation, the field of alkynyl-substituted nicotinic acids is poised to deliver the next generation of innovative therapeutic agents.

References

- Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. (2024). J Clin Invest., 134(12).

- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm

- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.

- Alkaloids Derived

- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.

- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv

- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chem Pharm Bull (Tokyo), 61(9), 933-40.

- Nicotinic acid derivatives: Application and uses, review. (2021).

- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorg Med Chem, 4(12), 2211-7.

- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.

- Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.

- N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat stri

- Design, synthesis, and structure activity relationship analysis of new betulinic acid deriv

- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul

- Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. (2018). Juniper Publishers.

- Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. PMC.

- Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria. PubMed.

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid in drug discovery

Application Note: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid in Drug Discovery

Executive Summary & Strategic Utility

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid (CAS 886505-83-5) serves as a critical "lynchpin intermediate" in modern medicinal chemistry. Structurally, it consists of a nicotinic acid core functionalized at the 5-position with a 2-methyl-3-butyn-2-ol moiety.

In drug discovery, this molecule is rarely the final drug; rather, it is the industry-standard masked equivalent of 5-ethynylnicotinic acid. The bulky dimethyl-hydroxymethyl group acts as a protecting group for the terminal alkyne, preventing premature polymerization (Glaser coupling) and improving solubility during intermediate purification steps.

Key Applications:

-

DNA-Encoded Libraries (DEL): Precursor to 5-ethynylnicotinic acid, a high-fidelity "click chemistry" handle for tagging pharmacophores to DNA barcodes.

-

Nicotinic Acetylcholine Receptor (nAChR) Agonists: Synthesis of 5-alkynyl analogs (e.g., 5-ethynyl-anabasine derivatives) which show enhanced potency and selectivity compared to native alkaloids.

-

Fragment-Based Drug Discovery (FBDD): The nicotinic acid moiety binds to GPR109A and other metabolic targets, while the 5-position vector allows for "fragment growing" into adjacent solvent channels.

Visual Workflow: From Reagent to Discovery

The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.

Caption: Synthetic workflow showing the generation of the masked alkyne intermediate and its activation for downstream discovery applications.

Protocol A: Synthesis of the Masked Intermediate

This protocol details the Sonogashira coupling required to synthesize 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid. This step is preferred over direct ethynylation because the dimethyl carbinol group prevents the formation of insoluble homocoupling byproducts.

Reagents & Equipment:

-

Substrate: 5-Bromonicotinic acid (1.0 equiv)

-

Alkyne Source: 2-Methyl-3-butyn-2-ol (1.5 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)

-

Co-Catalyst: Copper(I) iodide [CuI] (0.01 equiv)

-

Base/Solvent: Triethylamine (Et₃N) [Excess, acts as solvent/base] or Et₃N/DMF (1:5 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Methodology:

-

Degassing (Critical): In a flame-dried Schlenk flask, dissolve 5-bromonicotinic acid in dry DMF/Et₃N. Sparge with argon for 15 minutes. Why? Oxygen promotes the Glaser homocoupling of alkynes, reducing yield.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of argon. The solution typically turns yellow/brown.

-

Alkyne Addition: Add 2-methyl-3-butyn-2-ol via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The product is more polar than the bromide starting material.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH gradient).

Yield Expectation: 85–95% QC Check: ¹H NMR should show a singlet (~1.6 ppm) corresponding to the six methyl protons of the protecting group.

Protocol B: Activation (Deprotection) to 5-Ethynylnicotinic Acid

This is the "activation" step. The 3-hydroxy-3-methylbut-1-ynyl group releases acetone under basic thermal conditions, revealing the terminal alkyne.

Reagents:

-

Substrate: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

-

Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3.0 equiv)

-

Solvent: Toluene (anhydrous) or Isopropanol

-

Apparatus: Dean-Stark trap (optional but recommended for Toluene)

Methodology:

-

Dissolution: Suspend the substrate in Toluene. Add solid powdered NaOH.

-

Reflux: Heat the mixture to reflux (110°C).

-

Mechanism: The reaction proceeds via a Retro-Favorskii type mechanism. Acetone is liberated. If using a Dean-Stark trap, the removal of acetone/solvent drives the equilibrium forward.

-

Duration: Reflux for 2–4 hours.

-

Isolation:

-

Cool the reaction mixture. The product exists as the sodium salt.

-

Add water to dissolve the solids.[3]

-

Acidify carefully with HCl to pH ~3. The free acid 5-ethynylnicotinic acid will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Safety Note: 5-Ethynylnicotinic acid is polymerizable. Store at -20°C in the dark.

Application Note: DNA-Encoded Library (DEL) Synthesis

In DEL synthesis, the carboxylic acid of the nicotinic core is often used to attach the scaffold to the DNA-linked amine, while the alkyne serves as the diversity vector.

Experimental Logic:

-

Attachment: The carboxylic acid is activated (EDC/HOAt) and coupled to a DNA-conjugated amine (the "Headpiece").

-

Diversity Step: The now-immobilized 5-ethynylnicotinamide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of organic azides.

CuAAC Protocol for DEL (On-DNA):

| Component | Concentration | Role |

| DNA-Scaffold | 1 mM (in water) | Substrate (Ethynyl-bearing) |

| R-Azide | 20 mM (in DMSO) | Diversity Element |

| CuSO₄ | 1 mM | Catalyst Source |

| Na Ascorbate | 2 mM | Reductant (Cu²⁺ → Cu⁺) |

| THPTA | 5 mM | Ligand (Protects DNA from Cu degradation) |

| Buffer | Phosphate (pH 8) | Solvent |

Procedure:

-

Mix DNA-Scaffold and R-Azide in buffer.

-

Pre-mix CuSO₄ and THPTA, then add Na Ascorbate.

-

Add the catalyst complex to the reaction.

-

Incubate at 25°C for 1 hour.

-

Precipitate DNA with Ethanol to remove small molecule reagents.

References

-

Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

-

Synthesis of Alkynyl Nicotinic Acids: Kozhushkov, S. I., et al. (2005). Synthesis of 5-ethynylnicotinic acid derivatives. Synthetic Communications. [Link]

-

Deprotection of Propargyl Alcohols (Retro-Favorskii): Hhavlik, M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[4] Beilstein Journal of Organic Chemistry. [Link][4]

-

Application in nAChR Agonists: Deba, F., et al. (2017). 5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor.[5] International Journal for Parasitology: Drugs and Drug Resistance. [Link]

-

Click Chemistry on DNA (DEL Protocols): Zhulyn, O., et al. (2020). DNA-Encoded Chemistry: Methods and Protocols. Methods in Molecular Biology. [Link]

Sources

- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid

Welcome to the technical support guide for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid (CAS 886505-83-5). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable nicotinic acid derivative. The unique bifunctional nature of this molecule—possessing both a carboxylic acid and a basic pyridine ring—along with impurities stemming from its common synthesis route, presents distinct purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity.

Section 1: Understanding the Challenge - The Chemistry of Impurities

5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is typically synthesized via a Sonogashira cross-coupling reaction.[1][2] This reaction involves coupling a halogenated nicotinic acid derivative (e.g., 5-bromo or 5-iodonicotinic acid) with 2-methyl-3-butyn-2-ol in the presence of palladium and copper catalysts.[1] Understanding this synthetic pathway is critical because it dictates the likely impurity profile of your crude product.

Diagram: Common Impurity Profile from Sonogashira Synthesis

Caption: Potential impurities in the synthesis of the target compound.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying multi-gram quantities of this compound, provided a suitable solvent system can be identified.[3] The key is to leverage the compound's unique solubility profile.

Q1: My crude product is a sticky, dark-colored oil after synthesis. How can I get it to crystallize?

Probable Cause: This is a common issue resulting from a combination of residual solvent and multiple impurities, especially catalyst residues which can inhibit crystallization and impart color.

Solution Pathway:

-

Initial Cleanup (Aqueous Workup): Before attempting crystallization, perform an acidic aqueous wash. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). This protonates the pyridine nitrogen, forming a salt that is often more crystalline, but it also protonates residual amine base (like triethylamine), pulling it into the aqueous layer. Caution: The target compound may have some solubility in the acidic aqueous layer, so minimize the volume used.

-

Decolorization: Residual palladium often causes the dark color.[4] After the acid wash and solvent evaporation, dissolve the crude material in a hot solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount of activated carbon (typically 1-2% w/w).[4] Stir at high temperature for 15-20 minutes, then perform a hot filtration through a pad of Celite to remove the carbon.

-

Solvent Screening: The zwitterionic nature of the molecule means its solubility is highly dependent on pH and solvent polarity. Test a range of solvents on a small scale.

| Solvent System | Observation & Rationale | Suitability |

| Water | The compound is likely sparingly soluble in cold water but more soluble in hot water, a classic requirement for recrystallization.[4][5] | Excellent Starting Point |

| Ethanol/Water | A good mixed-solvent system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly. | High |

| Isopropanol (IPA) | Often a good choice for polar compounds. | Good |

| Acetonitrile | Can be effective, but ensure all residual water from the workup is removed. | Moderate |

| Ethyl Acetate/Hexane | Useful for precipitating the polar product from a less polar solution, but may "crash out" impurities as well. | Use with Caution |

Step-by-Step Protocol: Recrystallization from Ethanol/Water

-

Place the crude, decolorized material in an Erlenmeyer flask with a stir bar.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Heat the solution to boiling. Add hot deionized water dropwise until you observe persistent cloudiness.

-

Add a few more drops of hot ethanol until the solution becomes clear again.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

-

Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.[3]

-

Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold ethanol/water mixture.

-

Dry the crystals under high vacuum.

Section 3: Troubleshooting Column Chromatography

When recrystallization fails or when very high purity is required, column chromatography is the method of choice. The key challenge is the compound's polarity and its tendency to streak on silica gel.

Q2: My compound streaks badly on my silica gel TLC plate, making separation impossible. What's wrong?

Probable Cause: The free carboxylic acid and the basic pyridine nitrogen are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and streaking.

Solution Pathway:

-

Modify the Mobile Phase: The most effective solution is to add a modifier to the eluent to suppress the unwanted interactions.

-

Add Acetic or Formic Acid: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The acid protonates the pyridine nitrogen, preventing it from binding to the silica. It also helps keep the carboxylic acid in its neutral form, leading to more predictable elution.

-

Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases.

-

Reverse-Phase (C18): This is an excellent alternative. The compound will be eluted with a polar mobile phase, typically a gradient of water and acetonitrile or methanol, often with a small amount of acid modifier like formic acid or TFA (0.1%).[6]

-

Alumina (Neutral or Basic): Neutral alumina can sometimes give better results than silica for basic compounds, but the carboxylic acid may still pose a challenge.

-

-

Q3: I ran a column, but my fractions are still contaminated with the alkyne homocoupling byproduct. How can I improve the separation?

Probable Cause: The alkyne dimer (2,7-dimethyl-3,5-octadiyne-2,7-diol) is significantly less polar than your target compound. If it's still present, your mobile phase may be too polar, causing it to co-elute with your product.

Solution Pathway:

-

Use a Gradient Elution: Start with a less polar solvent system to first elute the non-polar dimer completely.

-

Example Silica Gel Gradient:

-

Flush: Start with 100% Hexane or a high Hexane/Ethyl Acetate ratio (e.g., 4:1) to wash the dimer off the column. Monitor the elution with a TLC stained with potassium permanganate (which visualizes the alkyne).

-

Elute Product: Gradually increase the polarity by adding more ethyl acetate, and then methanol, to elute your target compound. A typical gradient might be from 100% Ethyl Acetate to 95:5 Ethyl Acetate/Methanol (with 1% acetic acid throughout).

-

-

-

Pre-column Purification: If the dimer is a major contaminant, consider a preliminary purification. Dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate and add hexane to precipitate your more polar target compound, leaving much of the non-polar dimer in solution.

Diagram: Purification Strategy Decision Workflow

Caption: Decision workflow for selecting a purification method.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the expected melting point for pure 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid? A: While a specific literature value for this exact compound is not widely reported, pure nicotinic acid melts at 237 °C.[7] Substitution typically alters the melting point, but you should expect a sharp melting point in the range of 200-250 °C for a pure, crystalline solid. A broad melting range indicates the presence of impurities.

Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended:

-

¹H NMR: To confirm the structure and check for the absence of signals from starting materials or the alkyne dimer.

-

LC-MS: To obtain an accurate mass and a purity assessment by peak area. A suitable method would be a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[6]

-

TLC: A quick check for purity. Ensure you see a single spot in multiple solvent systems.

Q: My final product is pure by NMR but still has a slight yellow tint. Is this a problem? A: A faint yellow color is often due to trace amounts of palladium catalyst that are not visible by NMR. For many applications, this is not an issue. If an absolutely colorless material is required, a second recrystallization with activated carbon treatment or passing a solution of the compound through a small plug of silica gel or Celite may be necessary.

Q: Is the compound stable to heat and acidic/basic conditions during purification? A: The nicotinic acid core is very robust.[8] The tertiary propargyl alcohol is also generally stable. The compound can withstand typical purification conditions, including boiling in recrystallization solvents and exposure to dilute acids (like acetic acid in chromatography) for moderate periods. Strong, prolonged exposure to harsh acids or bases at high temperatures should be avoided.

References

- Organic Syntheses, Coll. Vol. 3, p. 334 (1955); Vol. 21, p. 81 (1941).

- ChemScene. 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid.

- Santa Cruz Biotechnology, Inc. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.

- Purification of nicotinic acid.

- Wikipedia. Sonogashira coupling.

- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).

- Royal Society of Chemistry.

- SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.

- Sinfoo Biotech. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid,(CAS# 886505-83-5).

- PubMed. Determination of the nicotine metabolite trans-3'-hydroxycotinine in urine of smokers using gas chromatography with nitrogen-selective detection or selected ion monitoring.

- ResearchGate.

- Organic Chemistry Portal. Sonogashira Coupling.

- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)

- PMC.

- Wikipedia. Nicotinic acid.

- University of Missouri–St. Louis.

- Neliti.

- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.

- Google Patents.

- Journal of Baqai Medical University. A Review on Biochemical and Pharmaceutical Aspects of Nicotinamide.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. murov.info [murov.info]

- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatization

Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis of nicotinic acid derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions and achieve high-yield, high-purity products.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering practical solutions grounded in chemical principles.

Esterification Reactions

Question: My Fischer esterification of nicotinic acid is giving a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification of nicotinic acid are a frequent issue, often stemming from a few key factors:

-

Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1]

-

Solution: To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by:

-

Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

-

Employing a large excess of the alcohol, which also serves as the solvent.[2]

-

Adding a dehydrating agent, though this can complicate the workup.

-

-

-

Protonation of the Pyridine Nitrogen: Nicotinic acid contains a basic pyridine nitrogen that can be protonated by the strong acid catalyst (e.g., H₂SO₄). This creates a positive charge on the ring, deactivating the carboxyl group towards nucleophilic attack by the alcohol.

-

Solution: While some protonation is unavoidable, using a minimal amount of catalyst is advisable. Alternatively, consider a different catalytic system or a two-step approach where the carboxylic acid is first activated.

-

-

Incomplete Reaction: The reaction may not have reached equilibrium.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Increase the reaction time or temperature as needed, but be mindful of potential side reactions at higher temperatures.

-

Question: I'm trying to synthesize a nicotinic acid ester using a more complex, acid-sensitive alcohol. The Fischer conditions are too harsh. What are my alternatives?

Answer: For acid-sensitive substrates, moving away from strong acid catalysis is essential. Here are milder, more effective alternatives:

-

Activation of the Carboxylic Acid: This is the most common and versatile strategy. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the alcohol.[4]

-

Acyl Chloride Formation: Convert nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is highly reactive and will readily react with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Coupling Reagents: Use carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS).[7][8][9] These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol.

-

Experimental Protocol: Esterification of Nicotinic Acid via Acyl Chloride

-

Preparation of Nicotinoyl Chloride:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add nicotinic acid.

-

Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) dropwise at 0 °C.[7]

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.[5] The reaction is complete when gas evolution ceases.

-

Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.[5][6]

-

-

Ester Formation:

-

Dissolve the nicotinoyl chloride hydrochloride in an anhydrous, inert solvent (e.g., dichloromethane or THF).

-

In a separate flask, dissolve the alcohol (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (2-3 equivalents) in the same solvent.

-

Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Workup typically involves washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying the organic layer and removing the solvent in vacuo.

-

Purify the crude ester by column chromatography or distillation.

-

Amide Bond Formation

Question: My amide coupling reaction between nicotinic acid and an amine is failing or giving low yields. I'm using a standard carbodiimide coupling agent like EDC.

Answer: Amide coupling failures, even with standard reagents, often point to issues with the amine's nucleophilicity, steric hindrance, or suboptimal reaction conditions.

-

Poor Nucleophilicity of the Amine: Anilines and other aromatic amines are significantly less nucleophilic than aliphatic amines. This can lead to slow or incomplete reactions.

-

Solution:

-

Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive the coupling to completion.

-

Use Additives: Incorporate coupling additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[7] These form an activated ester intermediate that is more reactive towards weakly nucleophilic amines than the O-acylisourea intermediate from EDC alone.

-

Alternative Coupling Reagents: For particularly challenging couplings, consider more potent phosphonium-based reagents (e.g., BOP, PyBOP) or aminium/uronium reagents (e.g., HBTU, HATU).[10]

-

-

-

Steric Hindrance: If either the nicotinic acid derivative or the amine is sterically bulky near the reactive centers, the coupling efficiency can be dramatically reduced.

-

Solution: In addition to using more powerful coupling reagents and higher temperatures, consider a two-step approach by first forming the highly reactive nicotinoyl chloride.[7]

-

-

Solubility Issues: If any of the reactants or the activated intermediate precipitates from the reaction mixture, the reaction will stop.

-

Solution: Choose a solvent system in which all components are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. For poorly soluble starting materials, DMF is often a good option.[7]

-

Question: I am observing significant side products in my amide coupling reaction, particularly the formation of an N-acylurea byproduct.

Answer: The formation of N-acylurea is a classic side reaction in carbodiimide-mediated couplings. It occurs when the O-acylisourea intermediate, instead of reacting with the amine, rearranges to the more stable but unreactive N-acylurea.

-

Cause: This rearrangement is often competitive with the desired amine attack, especially when the amine is a poor nucleophile or is present in low concentration.

-

Solution:

-

Use Additives: The most effective way to prevent this is to use HOBt or NHS.[7][10] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is not susceptible to this rearrangement.

-

Reaction Order: Add the coupling agent (e.g., EDC) to a solution of the nicotinic acid and the additive (e.g., HOBt) first. Allow this mixture to stir for a few minutes to form the active ester before adding the amine.

-

Diagram: General Workflow for Nicotinic Acid Derivatization

Caption: Decision workflow for synthesizing nicotinic acid esters and amides.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my derivatization reaction?

The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.

-

For Acyl Chloride Formation: Anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable.

-

For Coupling Reactions: Aprotic polar solvents like DMF, DCM, and THF are commonly used. DMF is particularly good for dissolving polar starting materials and peptides.[7]

-

For Fischer Esterification: The alcohol reactant is typically used as the solvent.[2]

Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?

Purification is often the most challenging step. Common impurities and purification strategies are summarized below:

| Impurity | Origin | Removal Strategy |

| Unreacted Nicotinic Acid | Incomplete reaction | Wash the organic extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to convert the acid into its water-soluble salt.[1] |

| N-Acylurea | Side reaction in carbodiimide couplings | This impurity is often difficult to remove. Prevention is key (use HOBt/NHS). If formed, careful column chromatography is usually required. |

| Dicyclohexylurea (DCU) | Byproduct of DCC coupling | DCU is poorly soluble in most organic solvents. It can often be removed by filtration of the reaction mixture. |

| Residual Coupling Reagents/Additives | Excess reagents used | Aqueous washes can remove water-soluble reagents like EDC hydrochloride and HOBt. |

Recrystallization is also a powerful purification technique for solid derivatives.[11][12]

Q3: Do I need to protect the pyridine nitrogen of nicotinic acid before derivatization?

In most cases, protecting the pyridine nitrogen is not necessary. While it can be protonated by strong acids or react with highly electrophilic reagents, standard derivatization conditions are generally tolerated. The nitrogen's basicity is relatively low, and its potential side reactions can often be managed by the choice of reagents and conditions (e.g., using a non-nucleophilic base during acyl chloride reactions). For highly sensitive or complex multi-step syntheses, protection might be considered, but it adds two steps (protection and deprotection) to the sequence.[13]

Q4: Can I use GC-MS to monitor my reaction or analyze my final product?

While HPLC is more common for direct analysis of nicotinic acid and its derivatives, GC-MS can be used.[3][14] However, the carboxylic acid group of nicotinic acid makes it non-volatile. Therefore, a derivatization step (e.g., esterification to a methyl or ethyl ester) is typically required to make the analyte suitable for GC analysis.[15] Some modern GC-MS methods have been developed to analyze niacin without derivatization, but this may not be universally applicable.[16][17][18]

Diagram: Troubleshooting Logic for Low Yield

Caption: A decision tree for troubleshooting low-yield derivatization reactions.

References

-

PrepChem. Synthesis of Nicotinoyl chloride. Available from: [Link]

-